2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with methoxy, methylphenyl, and phenyl-oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.
Formation of the oxadiazole ring: This can be synthesized through cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can reduce the oxadiazole ring to form amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4-methylphenyl)pyridine: Lacks the oxadiazole ring.
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine: Lacks the methoxy and methylphenyl groups.
Uniqueness
The unique combination of the methoxy, methylphenyl, and phenyl-oxadiazole groups in 2-Methoxy-6-(4-methylphenyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-10-15(11-9-14)18-13-12-17(21(22-18)25-2)19-23-20(26-24-19)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
IJDJGYVRTMHCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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